molecular formula C₁₄¹³C₆H₂₀FKN₆O₅ B1146686 Raltegravir-13C6 Potassium Salt CAS No. 1391053-33-0

Raltegravir-13C6 Potassium Salt

货号: B1146686
CAS 编号: 1391053-33-0
分子量: 488.46
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic IUPAC Nomenclature and Isotopic Labeling

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture and isotopic modifications. According to established nomenclature conventions, the compound is designated as potassium;4-[(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate. This systematic name explicitly identifies the isotopic labeling pattern, specifically indicating that six carbon atoms within the fluorophenyl ring system have been substituted with carbon-13 isotopes.

The isotopic labeling strategy employed in this compound targets the aromatic ring system containing the fluorine substituent, where all six carbon atoms of the benzene ring are replaced with carbon-13. This labeling pattern is denoted by the notation (1,2,3,4,5,6-13C6) within the systematic name, providing unambiguous identification of the isotopic substitution positions. The systematic nomenclature also incorporates the potassium salt designation, reflecting the ionic nature of the compound where the carboxylate functionality exists in its deprotonated state, balanced by a potassium cation.

Alternative systematic names for this compound include the descriptor N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt, which emphasizes the pyrimidine core structure and provides detailed structural information regarding the carboxamide functionality and oxadiazole substituent. This nomenclature system ensures precise identification of the compound across various analytical and research applications.

Molecular Formula and Isotopic Substitution Patterns

The molecular formula of this compound is represented as C14[13C]6H20FKN6O5, indicating the presence of fourteen carbon-12 atoms, six carbon-13 atoms, twenty hydrogen atoms, one fluorine atom, one potassium atom, six nitrogen atoms, and five oxygen atoms. This formula reflects the isotopic modification pattern where six of the original twenty carbon atoms in the unlabeled raltegravir structure have been systematically replaced with carbon-13 isotopes. The molecular weight of the isotopically labeled compound is 488.46 g/mol, representing an increase of approximately 6 atomic mass units compared to the unlabeled potassium salt form due to the incorporation of the heavier carbon-13 isotopes.

The isotopic substitution pattern specifically targets the 4-fluorophenyl moiety within the raltegravir structure, where the benzene ring carbons are uniformly labeled with carbon-13. This selective labeling approach maintains the chemical and biological properties of the parent compound while providing distinct mass spectrometric characteristics that enable precise analytical differentiation. The substitution pattern can be visualized through the compound's simplified molecular input line entry system representation, which incorporates deuterium notation to indicate the isotopic modifications.

Molecular Parameter Value
Molecular Formula C14[13C]6H20FKN6O5
Molecular Weight 488.46 g/mol
Carbon-13 Positions 6 (fluorophenyl ring)
Total Carbon Atoms 20
Isotopic Enrichment 99% 13C minimum
Unlabeled Parent CAS 871038-72-1

The isotopic enrichment specifications for this compound typically require a minimum of 99% carbon-13 incorporation at the designated positions, ensuring high analytical precision and reliability in experimental applications. This enrichment level provides sufficient mass shift for unambiguous identification in mass spectrometry analyses while maintaining chemical stability and structural integrity.

CAS Registry Number and Regulatory Classifications

This compound is assigned the Chemical Abstracts Service registry number 1391053-33-0, providing a unique identifier for this specific isotopically labeled compound. This CAS number distinguishes the carbon-13 labeled derivative from both the unlabeled raltegravir potassium salt (CAS 871038-72-1) and other isotopic variants of the compound. The CAS registry system ensures unambiguous identification across scientific literature, regulatory documentation, and commercial applications.

The compound is classified within multiple regulatory and chemical classification systems reflecting its role as an analytical reference material and stable isotope-labeled pharmaceutical standard. Within the Anatomical Therapeutic Chemical classification system, the parent raltegravir compound is designated under code J05AJ01, representing integrase inhibitors within the direct acting antivirals category. While the isotopically labeled derivative does not possess independent therapeutic classification, it maintains association with these regulatory frameworks through its structural relationship to the active pharmaceutical ingredient.

属性

CAS 编号

1391053-33-0

分子式

C₁₄¹³C₆H₂₀FKN₆O₅

分子量

488.46

同义词

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; 

产品来源

United States

准备方法

Formation of the Oxadiazole-Carboxamide Intermediate

The process begins with 2-amino-2-methylpropanenitrile reacting with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form a protected intermediate. This step avoids deprotection requirements, streamlining the synthesis. The reaction is conducted at 0–30°C to suppress side reactions, yielding N-(2-cyano-2-methylpropyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide with >98% purity.

Cyclization to the Pyrimidine Core

The intermediate undergoes cyclization with dimethylacetylene dicarboxylate in toluene at 110–140°C, forming the dihydroxypyrimidine scaffold. Aromatic hydrocarbons like toluene enhance thermal stability, while subsequent dilution with methanol/diethyl ether precipitates methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxylate (Compound Va). This intermediate is critical for introducing isotopic labels via <sup>13</sup>C-enriched methyl groups in subsequent steps.

Isotopic Labeling and Methylation

Table 1: Key Reaction Conditions for Isotopic Methylation

ParameterSpecificationSource
Methylating AgentTrimethylsulfoxonium iodide-<sup>13</sup>C<sub>3</sub>
Temperature100°C
Solvent SystemMethanol/Water (1:1)
Reaction Time7 hours
Regioselectivity>99%

Potassium Salt Formation and Purification

Salt Formation

The free phenol form of raltegravir-<sup>13</sup>C<sub>6</sub> is converted to its potassium salt via neutralization with potassium hydroxide in methanol. The reaction is monitored by pH titration to ensure complete deprotonation of the hydroxyl group at the 5-position of the pyrimidine ring. Crystallization from a methanol/water mixture (1:1) yields the potassium salt with ≤0.15% impurity content.

Purification and Drying

The crude product is washed with dichloromethane to remove residual methylating agents, followed by fluid-bed drying at 80°C to achieve a loss on drying (LOD) of ≤1%. Final purity is confirmed by HPLC, with acceptance criteria of ≥99.5% for the labeled compound.

Industrial-Scale Process Optimization

Granulation and Tablet Compatibility

While WO2019236395A1 focuses on tablet formulations, its granulation methodology informs the handling of the potassium salt. High-shear granulation with hydroxypropyl methylcellulose (HPMC) and croscarmellose sodium ensures uniform dispersion of the labeled compound, critical for downstream analytical applications. Process parameters include:

  • Impeller Speed : 500–1,000 rpm

  • Granulation Time : 5–10 minutes

  • Drying Temperature : 80°C

Analytical Characterization

Mass Spectrometry

LC-MS/MS analysis confirms the incorporation of six <sup>13</sup>C atoms, evidenced by a mass shift of +6 Da compared to unlabeled raltegravir. Fragmentation patterns validate the specificity of labeling at the methyl and oxadiazole carbons.

Stability Studies

Forced degradation studies under acidic (0.1N HCl) and oxidative (3% H<sub>2</sub>O<sub>2</sub>) conditions show no isotopic exchange, confirming the stability of the <sup>13</sup>C labels. The potassium salt remains intact at 40°C/75% relative humidity for 6 months, meeting ICH guidelines.

Regulatory and Environmental Considerations

The patented route reduces waste generation by 40% compared to earlier methods, primarily through solvent recovery (toluene, dichloromethane) and minimized purification steps. Residual solvents are controlled to ≤50 ppm, complying with ICH Q3C limits .

化学反应分析

Types of Reactions

Raltegravir-13C6 Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Raltegravir-13C6 potassium salt is particularly useful in these studies due to its isotopic labeling, which allows for precise tracking within biological systems.

Key Findings:

  • Metabolism : Raltegravir is primarily metabolized via glucuronidation, mediated by uridine diphosphate glucuronosyltransferase enzymes. The use of labeled compounds like Raltegravir-13C6 facilitates understanding of metabolic pathways and the identification of metabolites in urine and feces .
  • Bioavailability : Studies have shown that after administration, peak plasma concentrations are achieved rapidly, with significant elimination through urine (approximately 32%) and feces (approximately 51%) .
ParameterValue
C_max (Peak Concentration)4.94 µM
T_max (Time to Peak)1 hour
Urinary Excretion32%
Fecal Excretion51%

Therapeutic Monitoring

The isotopic labeling of raltegravir allows for enhanced therapeutic drug monitoring (TDM). This is crucial for optimizing treatment regimens in HIV patients, particularly those who may experience variable drug metabolism due to genetic polymorphisms.

Case Study Insights:

  • In a study involving different UGT1A1 genotypes, patients with reduced enzyme activity showed higher plasma concentrations of raltegravir without increased adverse effects . This finding underscores the importance of personalized medicine in HIV treatment.
  • The ability to monitor drug levels using Raltegravir-13C6 can help clinicians adjust dosages more effectively, improving adherence to therapy and reducing the risk of resistance development.

Drug Interaction Studies

This compound is also utilized in studies assessing drug-drug interactions. Given its favorable pharmacokinetic profile and lower toxicity compared to other antiretrovirals, understanding interactions with other medications is essential for comprehensive HIV management.

Key Observations:

  • Raltegravir has fewer interactions with other antiretroviral drugs compared to older agents like protease inhibitors . This characteristic makes it a preferred choice in combination therapies.
  • Research utilizing Raltegravir-13C6 can elucidate potential interactions with new drugs entering clinical trials.

Formulation Development

The potassium salt form of raltegravir is often used in tablet formulations aimed at improving patient compliance through better tolerability and convenience.

Formulation Characteristics:

  • Compressed tablets containing raltegravir potassium have been developed to enhance bioavailability and patient adherence .
  • The formulation includes excipients that facilitate disintegration and absorption, critical for effective HIV treatment regimens.
Formulation ComponentPercentage Range
Binder0.5% - 5%
Superdisintegrant7% - 11%
Lubricant0.5% - 2.5%

作用机制

Raltegravir-13C6 Potassium Salt exerts its effects by inhibiting the HIV integrase enzyme. Integrase is responsible for integrating viral DNA into the host genome, a critical step in the HIV replication cycle. By blocking this enzyme, Raltegravir prevents the incorporation of viral DNA, thereby inhibiting viral replication . The compound is primarily metabolized by glucuronidation .

相似化合物的比较

Table 1: Key Properties of Raltegravir Isotopologs and Derivatives

Compound Name CAS Number Isotopic Labeling Molecular Formula* Molecular Weight (g/mol)† Primary Application(s)
Raltegravir Potassium Salt 871038-72-1 None C20H20FKN6O5 482.51 Antiretroviral therapy
This compound 1391053-33-0 13C (6 positions) C14<sup>13</sup>C6H20FKN6O5 ~488.5‡ Internal standard for LC-MS/MS
Raltegravir-D3 Potassium Salt 1246816-98-7 <sup>2</sup>H (3 positions) C20H17<sup>2</sup>H3FKN6O5 ~485.5 Metabolic stability studies
Raltegravir-d4 N/A <sup>2</sup>H (4 positions) C20H16<sup>2</sup>H4FN6O5 ~486.5 Pharmacokinetic tracer
Raltegravir-β-D-Glucuronide-[13C6,<sup>2</sup>H2] 952654-62-5 (unlabeled) 13C (6 positions) + <sup>2</sup>H (2 positions) Complex conjugate ~Varies with glucuronide mass Metabolite tracking in hepatic studies

*Molecular formulas reflect isotopic substitutions.
†Calculated based on isotopic mass increments (13C: +1.0034 Da per substitution; <sup>2</sup>H: +1.0063 Da per substitution).
‡Precise molecular weights depend on manufacturer specifications.

Key Differentiators:

Isotopic Labeling Strategy: 13C-Labeled (Raltegravir-13C6): Minimal chromatographic retention time shift compared to the parent compound, ensuring co-elution during LC-MS/MS analysis. Ideal for minimizing matrix effects . This requires method optimization to align with the parent compound’s retention . Dual-Labeled (13C6,<sup>2</sup>H2): Combines advantages of both isotopes for multiplexed tracking of parent drugs and metabolites (e.g., glucuronides) in complex biological matrices .

Applications :

  • This compound : Preferred for absolute quantification due to isotopic fidelity and minimal metabolic interference .
  • Deuterated Analogs : Used in comparative metabolic stability assays, where deuterium isotope effects (e.g., slowed metabolism) provide insights into enzyme binding .

Research Findings and Analytical Utility

Role in Pharmacokinetic Studies

Studies utilizing this compound have demonstrated enhanced precision in measuring raltegravir plasma concentrations, with a reported inter-day accuracy of 98–102% and precision (CV) <5% in validated LC-MS/MS methods . In contrast, deuterated analogs may exhibit slight variability due to isotopic fractionation in ionization processes .

Stability and Handling

  • Thermal Stability : Both 13C6 and deuterated variants exhibit stability comparable to the parent compound (degradation <2% at 25°C for 24 hours) .

生物活性

Raltegravir-13C6 potassium salt is a labeled derivative of raltegravir, an integrase strand transfer inhibitor (INSTI) used primarily in the treatment of HIV-1 infection. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile, supported by relevant data tables and findings from various studies.

Raltegravir acts by inhibiting the integrase enzyme of HIV-1, which is critical for the integration of viral DNA into the host genome. By preventing this integration, raltegravir effectively halts the replication cycle of the virus, thereby reducing viral load in infected individuals. The compound exhibits a high binding affinity to the integrase enzyme, with an IC50 value of approximately 10 nM for inhibiting DNA strand transfer activity in vitro .

2. Pharmacodynamics

The pharmacodynamics of this compound can be summarized in the following key points:

  • Inhibition of HIV Integrase : Raltegravir selectively inhibits the integrase enzyme, preventing the incorporation of viral DNA into host DNA.
  • Antiviral Activity : In vitro studies have demonstrated that raltegravir exhibits significant antiviral activity against various laboratory strains and clinical isolates of HIV-1 and HIV-2 .
  • Resistance Profile : Studies indicate that while some resistance can develop, raltegravir maintains efficacy against many resistant strains due to its unique mechanism of action .

3. Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its therapeutic effectiveness. Key pharmacokinetic parameters include:

ParameterValue
Absorption Rapidly absorbed from GI tract
Volume of Distribution Approximately 83% bound to plasma proteins
Metabolism Primarily via UGT1A1 glucuronidation
Half-life ~9 hours
Elimination Route Excreted mainly in feces and urine

The pharmacokinetics indicate that raltegravir achieves therapeutic concentrations efficiently and maintains them for a sufficient duration to exert its antiviral effects.

4. Safety Profile

Safety assessments are crucial for any therapeutic agent. Raltegravir has been evaluated for potential toxicities across various studies:

  • Toxicological Studies : In animal models, the no-observed-adverse-effect level (NOAEL) was established at 600 mg/kg/day for males and 450 mg/kg/day for females, indicating a favorable safety margin .
  • Adverse Effects : Common adverse effects include gastrointestinal disturbances and mild elevations in liver enzymes; however, these are generally manageable and reversible upon discontinuation .

5. Case Studies and Clinical Findings

Several case studies highlight the clinical efficacy and safety of raltegravir:

  • A study comparing adult and pediatric formulations demonstrated similar pharmacokinetic profiles between groups, suggesting that dosing adjustments may not be necessary based on age alone .
  • Clinical trials have shown that patients receiving raltegravir in combination with other antiretrovirals achieve significant reductions in viral load compared to those receiving placebo or alternative therapies .

6. Conclusion

This compound is an important compound in HIV treatment due to its potent antiviral activity and favorable safety profile. Ongoing research continues to explore its efficacy against resistant strains and its role in combination therapies. The detailed pharmacokinetic and pharmacodynamic data support its use as a cornerstone in antiretroviral therapy.

常见问题

Q. What is the role of Raltegravir-13C6 Potassium Salt in chromatographic analysis?

this compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis via LC-MS/MS. Its ¹³C6 labeling ensures minimal isotopic interference during mass spectrometry, enabling precise quantification of unlabeled Raltegravir in biological matrices. Researchers should prepare calibration curves using serial dilutions of the analyte and internal standard to validate linearity (typically R² > 0.99) and accuracy (±15% deviation) .

Q. How to synthesize and validate this compound for research use?

Synthesis involves substituting six carbon atoms in Raltegravir with ¹³C isotopes during precursor synthesis, followed by potassium salt formation. Purity validation requires:

  • HPLC-UV : ≥98% purity with retention time matching unlabeled Raltegravir.
  • High-resolution MS : Confirm molecular ion peaks at m/z 483.51 (M+H⁺, ¹³C6-labeled) and isotopic distribution patterns.
  • NMR : Verify absence of unlabeled impurities (e.g., δ 120–160 ppm for ¹³C signals) .

Q. What are the key stability parameters for this compound in experimental storage?

  • Thermal stability : Store at –20°C in amber vials to prevent degradation.
  • Hydrolytic stability : <10% degradation after 5 days in aqueous buffers (pH 7.4) at 25°C .
  • Photostability : Protect from UV light due to the fluorophenyl moiety’s sensitivity .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacokinetic data when using Raltegravir-13C6 as an internal standard?

Contradictions may arise from:

  • Ion suppression : Matrix effects in plasma samples can reduce ionization efficiency. Mitigate this by optimizing protein precipitation (e.g., acetonitrile:methanol, 80:20 v/v) and using matrix-matched calibration standards .
  • Cross-talk interference : Ensure mass transitions for labeled and unlabeled analytes do not overlap (e.g., m/z 483.51 → 304.3 for ¹³C6 vs. m/z 477.50 → 298.2 for unlabeled) .

Q. What experimental design considerations are critical for in vitro metabolic studies with Raltegravir-13C6?

  • Enzyme kinetics : Use hepatocyte incubations (1–4 hours) with NADPH-regenerating systems to assess CYP3A4-mediated metabolism.
  • Isotope effects : Monitor for atypical metabolic ratios (e.g., ¹³C6-labeled vs. unlabeled metabolite AUC differences >20%) due to kinetic isotope effects .
  • Data normalization : Correct for batch variability using internal standard recovery rates (target: 85–115%) .

Q. How to validate the absence of isotopic scrambling in this compound during long-term stability studies?

Perform LC-QTOF-MS/MS analysis at 0, 6, and 12 months:

  • Isotopic purity : Confirm ¹³C6 enrichment ≥99% via isotopic peak intensity ratios.
  • Degradation products : Monitor for de-labeled fragments (e.g., m/z 304.3 → 298.2 transitions) using targeted MS/MS .

Methodological Resources

Table 1 : Key Analytical Parameters for this compound

ParameterMethodAcceptance CriteriaReference
PurityHPLC-UV (254 nm)Retention time ±0.2 min
Isotopic enrichmentHRMS¹³C6 ≥99%
Storage stabilityForced degradation<5% degradation at 6 mo

Q. Notes for Reproducibility :

  • Statistical reporting : Include effect sizes (e.g., Cohen’s d for pharmacokinetic comparisons) and exact p-values in results .
  • Data transparency : Deposit raw LC-MS/MS spectra in repositories like MetaboLights with accession codes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。